molecular formula C12H8ClFN2O2 B8274009 5-Chloro-1-(4-fluorophenacyl)pyrimidin-2-one

5-Chloro-1-(4-fluorophenacyl)pyrimidin-2-one

Cat. No.: B8274009
M. Wt: 266.65 g/mol
InChI Key: XTYALVROLLFIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(4-fluorophenacyl)pyrimidin-2-one is a useful research compound. Its molecular formula is C12H8ClFN2O2 and its molecular weight is 266.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClFN2O2

Molecular Weight

266.65 g/mol

IUPAC Name

5-chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyrimidin-2-one

InChI

InChI=1S/C12H8ClFN2O2/c13-9-5-15-12(18)16(6-9)7-11(17)8-1-3-10(14)4-2-8/h1-6H,7H2

InChI Key

XTYALVROLLFIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=NC2=O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloropyrimidin-2-one (1.309 g) and 2-chloro-4'-fluoroacetophenone (1.726 g) in triethylamine (2 ml) and ethanol (50 ml) was stirred and heated at reflux for 11/2 hours. After evaporation of solvents, the residue was triturated with water (100 ml). The resulting collected solid was crystallised from ethanol then acetone, but still required purification, by preparative thin-layer chromatography on silica developed in chloroform-ethanol (25:1 v/v), before crystallisation from propan-2-ol to give the title pyrimidinone (204 mg,); 196°-202°; λmaxEtOH 245 nm (ε 17780), 333 nm (ε 2090), λinf 236 nm (ε 15230), 280 nm (ε 980).
Quantity
1.309 g
Type
reactant
Reaction Step One
Quantity
1.726 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.